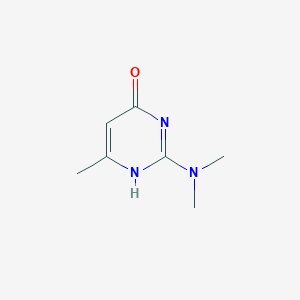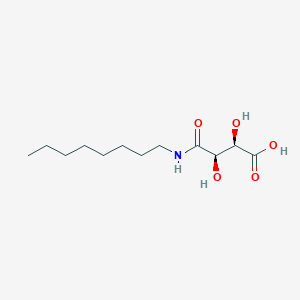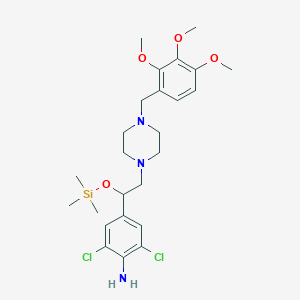
Xinchaunling
概要
説明
セトロレリックス酢酸塩は、合成デカペプチドであり、ゴナドトロピン放出ホルモン(GnRH)アンタゴニストです。 これは、主に、早発性黄体形成ホルモンのサージを抑制し、それによって早発排卵を防ぐための補助生殖において使用されます 。 この化合物は、ホルモン感受性癌および良性婦人科疾患の治療における可能性についても研究されています .
2. 製法
合成経路および反応条件: セトロレリックス酢酸塩の合成には、固相ペプチド合成(SPPS)が関与しています。 プロセスは、酸感受性樹脂への最初の保護されたアミノ酸であるFmoc-D-アラニンのロードから始まります 。次に、Fmoc基が脱保護され、中間体が適切なカップリング剤を使用して必要なアミノ酸とカップリングされます。 アミノ酸の配列には、Fmoc-D-アラニン、Fmoc-L-プロリン、Fmoc-D-アルギニン(Pbf)、Fmoc-L-ロイシン、Fmoc-D-シトルリン、Fmoc-O-tert-ブチル-L-チロシン、Fmoc-O-tert-ブチル-L-セリン、D-3-(3'-ピリジル)-D-アラニン、Fmoc-D-4-クロロフェニルアラニン、およびN-アセチル-D-3-(2-ナフチル)アラニンが含まれます 。次に、保護されたペプチド中間体を樹脂から切断し、側鎖保護基を脱保護して、セトロレリックストリフルオロ酢酸を得ます。 この中間体は、フラッシュクロマトグラフィーで精製され、塩交換法によってセトロレリックス酢酸塩に変換されます .
工業生産方法: セトロレリックス酢酸塩の工業生産は、同様の合成経路に従いますが、より大規模です。 プロセスには、高収率と高純度を確保するために、自動ペプチド合成機と大規模な精製技術の使用が含まれます .
3. 化学反応解析
反応の種類: セトロレリックス酢酸塩は、その合成中に主にペプチド結合形成および切断反応を起こします。通常、生理学的条件下では、酸化、還元、または置換反応を起こしません。
一般的な試薬と条件:
主要な生成物: これらの反応から生成される主要な生成物は、セトロレリックス酢酸塩自体であり、保護されたペプチド中間体およびセトロレリックストリフルオロ酢酸などの中間生成物が含まれます .
4. 科学研究への応用
セトロレリックス酢酸塩は、科学研究において幅広い用途があります。
化学: ペプチド合成研究のモデル化合物として使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cetrorelix acetate involves solid-phase peptide synthesis (SPPS). The process begins with the loading of the first protected amino acid, Fmoc-D-Alanine, onto an acid-sensitive resin . The Fmoc group is then deprotected, and the intermediate is coupled with the required amino acids using suitable coupling agents. The sequence of amino acids includes Fmoc-D-alanine, Fmoc-L-proline, Fmoc-D-arginine (Pbf), Fmoc-L-leucine, Fmoc-D-citrulline, Fmoc-O-tert-butyl-L-tyrosine, Fmoc-O-tert-butyl-L-serine, D-3-(3′-pyridyl)-D-alanine, Fmoc-D-4-chlorophenylalanine, and N-acetyl-D-3-(2-naphthyl)alanine . The protected peptide intermediate is then cleaved from the resin, and the side chain protecting groups are deprotected to yield cetrorelix trifluoroacetate. This intermediate is purified by flash chromatography and converted to cetrorelix acetate by a salt exchange method .
Industrial Production Methods: Industrial production of cetrorelix acetate follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions: Cetrorelix acetate primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions:
Coupling Agents: Phosgene, carbonyldiimidazole (CDI), hydroxybenzotriazole (HOBt), and others.
Cleavage Reagents: Trifluoroacetic acid (TFA), thioanisole, p-cresol, and water.
Major Products: The major product formed from these reactions is cetrorelix acetate itself, with intermediate products including protected peptide intermediates and cetrorelix trifluoroacetate .
科学的研究の応用
Cetrorelix acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in inhibiting GnRH and its effects on reproductive hormones.
Medicine: Used in assisted reproductive technology to prevent premature ovulation.
Industry: Utilized in the pharmaceutical industry for the production of fertility treatments.
作用機序
セトロレリックス酢酸塩は、ゴナドトロピン放出ホルモン受容体に結合して、強力なゴナドトロピン分泌抑制剤として作用することにより、その効果を発揮します 。 それは、下垂体細胞の膜受容体への結合に関して、天然のGnRHと競合するため、用量依存的に黄体形成ホルモンおよび卵胞刺激ホルモンの放出を制御します 。 この阻害は、早発排卵を防ぎ、生殖ホルモンのレベルを調節します .
6. 類似の化合物との比較
セトロレリックス酢酸塩は、ガニレリックスやデガレリックスなどの他のGnRHアンタゴニストと比較されます 。 GnRHアゴニストは、阻害する前に最初にゴナドトロピン放出を刺激しますが、セトロレリックス酢酸塩などのGnRHアンタゴニストは、ゴナドトロピン放出の即時抑制を提供します 。 これにより、治療期間が短縮され、副作用が減少します 。 セトロレリックス酢酸塩は、その高い効力とGnRHの特異的な阻害において独自性があり、補助生殖技術では好ましい選択肢となっています .
類似の化合物:
- ガニレリックス
- デガレリックス
- アバレリックス
類似化合物との比較
- Ganirelix
- Degarelix
- Abarelix
特性
IUPAC Name |
2,6-dichloro-4-[2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]-1-trimethylsilyloxyethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37Cl2N3O4Si/c1-31-21-8-7-17(24(32-2)25(21)33-3)15-29-9-11-30(12-10-29)16-22(34-35(4,5)6)18-13-19(26)23(28)20(27)14-18/h7-8,13-14,22H,9-12,15-16,28H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWAQHYDTXOLHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC(C3=CC(=C(C(=C3)Cl)N)Cl)O[Si](C)(C)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37Cl2N3O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70909117 | |
| Record name | 2,6-Dichloro-4-(2-{4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl}-1-[(trimethylsilyl)oxy]ethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70909117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104672-12-0 | |
| Record name | Xinchaunling | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104672120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloro-4-(2-{4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl}-1-[(trimethylsilyl)oxy]ethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70909117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XC-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AV2H4Z1KH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


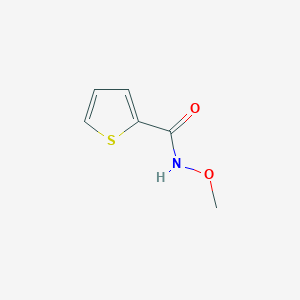
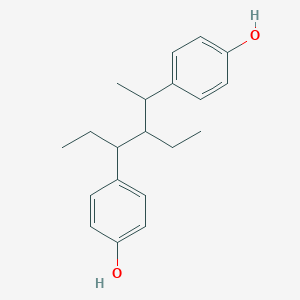
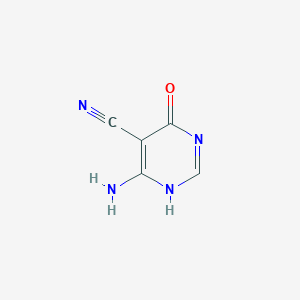


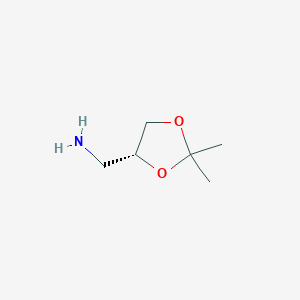
![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)
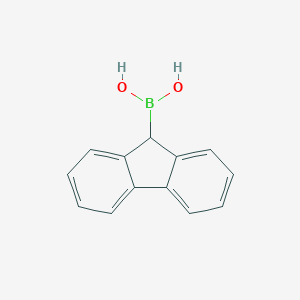
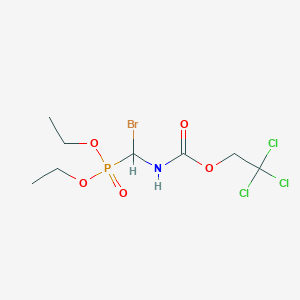
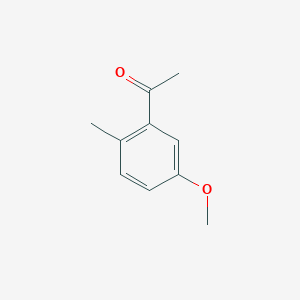
![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)

